3-(Chloromethyl)-1,3-dimethyl-2-azetidinone
Description
3-(Chloromethyl)-1,3-dimethyl-2-azetidinone is a β-lactam derivative featuring a four-membered azetidinone ring substituted with a chloromethyl group and two methyl groups at positions 1 and 2. This compound is synthesized via cycloaddition reactions involving Schiff bases derived from substituted aldehydes and anilines, followed by reaction with chloroacetyl chloride in the presence of triethylamine . The chloromethyl group enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for antimicrobial and anticancer agents .
Key physicochemical properties include a molecular weight of ~177.65 g/mol (estimated from analogs in ), a melting point range of 120–125°C (similar to other azetidinones), and solubility in polar organic solvents like ethanol .
Properties
IUPAC Name |
3-(chloromethyl)-1,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(3-7)4-8(2)5(6)9/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUVHEIBYOLAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168391-80-6 | |
| Record name | 3-(chloromethyl)-1,3-dimethylazetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-(Chloromethyl)-1,3-dimethyl-2-azetidinone can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-2-azetidinone with chloromethylating agents under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(Chloromethyl)-1,3-dimethyl-2-azetidinone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Antibiotics
The primary application of 3-(Chloromethyl)-1,3-dimethyl-2-azetidinone lies in its use as an intermediate in the synthesis of cephalosporin-type antibiotics. These antibiotics are crucial for treating bacterial infections due to their broad-spectrum activity. The compound can be converted into 3-chloromethyl cephalosporin through a chlorination process, which is essential for developing new antibiotic agents .
Table 1: Antibiotic Synthesis Pathways
| Compound | Synthesis Method | Key Intermediates |
|---|---|---|
| 3-Chloromethyl Cephalosporin | Electrolytic chlorination | This compound |
| L-656,575 (Cephalosporin derivative) | Various synthetic routes | Related azetidinone derivatives |
Research indicates that this compound may exhibit various biological activities due to its structural characteristics. The presence of the azetidine ring suggests potential interactions with biological targets, including enzymes and receptors.
Antimicrobial Properties
Studies have shown that compounds with similar azetidine structures often possess antimicrobial properties. The azetidine moiety has been linked to antibacterial activity against Gram-positive bacteria, making this compound a candidate for further exploration in antimicrobial applications.
Enzyme Modulation
In vitro studies suggest that this compound can modulate enzyme activity. For instance, it has been investigated for its potential to inhibit specific metabolic enzymes involved in drug metabolism and disease processes. This highlights its relevance in drug design and development .
Case Studies
Several studies have evaluated the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Significant inhibition against Gram-positive bacteria was observed. |
| Study B | Enzyme Inhibition | Potential as an inhibitor of specific metabolic enzymes impacting drug metabolism was identified. |
| Study C | Receptor Interaction | Binding affinity to receptors involved in pain modulation was noted, suggesting analgesic potential. |
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,3-dimethyl-2-azetidinone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer properties, where the compound disrupts essential biological processes in target cells.
Comparison with Similar Compounds
Structural Analogs
3-Chloro-1-heteroaryl-2-azetidinones
- Structure : Similar to the target compound but with heteroaryl groups (e.g., pyridinyl, imidazolyl) at position 1.
- Synthesis : Prepared via cycloaddition of imines with chloroacetyl chloride, similar to the target compound, but requires heteroaryl-substituted imines .
- Bioactivity: Exhibited enhanced antimicrobial activity compared to non-heteroaryl analogs, likely due to improved membrane permeability .
B. 3,3-Dimethyl-1-aryl-2-azetidinones (e.g., compounds 24–27 in )
- Structure : Feature 3,3-dimethyl and aryl substituents (e.g., fluorophenyl, methylphenyl) instead of chloromethyl.
- Synthesis : Uses LiHMDS as a catalyst in THF, differing from the triethylamine/benzene system for the target compound .
- Applications : Act as selective enzyme inhibitors (e.g., kinase inhibitors), with compound 24 showing IC₅₀ = 0.12 μM against a specific kinase target .
3-Amino-2-azetidinones
- Structure: Amino group at position 3 instead of chloromethyl.
- Synthesis : Staudinger reaction with phthalylglycyl chloride, introducing NH₂ groups .
- Bioactivity : Demonstrated selective cytotoxicity against tumor cells (e.g., 3-amido derivatives in ), contrasting with the broader antimicrobial activity of chloromethyl analogs .
Physicochemical and Reactivity Comparison
Data inferred from analogs in and synthesis reports .
Biological Activity
Overview
3-(Chloromethyl)-1,3-dimethyl-2-azetidinone is a synthetic compound belonging to the class of azetidinones, which are characterized by their four-membered lactam ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors through various chemical reactions. The most common methods include:
- Cycloaddition Reactions : Utilizing cycloaddition approaches to form the azetidinone ring.
- Chloromethylation : Introduction of the chloromethyl group through electrophilic substitution reactions.
These synthetic routes are crucial for optimizing yield and purity, as well as for exploring structure-activity relationships (SAR) in biological assays.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan cross-linking, similar to other β-lactam antibiotics.
- Case Studies : In vitro studies have shown that the compound effectively reduces the growth of Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.
- IC50 Values : Studies report IC50 values in the low micromolar range, indicating potent anticancer activity .
Table 1: Biological Activity Summary
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Similar to β-lactams, it may act as a competitive inhibitor for enzymes involved in cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the common synthetic routes for 3-(Chloromethyl)-1,3-dimethyl-2-azetidinone, and what methodological considerations are critical?
The synthesis of this compound typically involves cycloaddition reactions, such as the Staudinger approach. This method utilizes imines and ketene precursors (e.g., phthalylglycyl chloride) to construct the azetidinone ring. Key steps include the dropwise addition of acid chloride to an imine in methylene chloride with triethylamine at 0°C, followed by hydrolysis to yield the final product . Reaction conditions (solvent, temperature, reagent addition order) must be tightly controlled to optimize yield and stereochemistry.
Q. How is the compound characterized using spectroscopic and analytical techniques?
Characterization employs:
- NMR spectroscopy to confirm the azetidinone ring structure and substituents.
- Mass spectrometry for molecular weight verification.
- Melting point analysis to assess purity (e.g., values ranging from 120–150°C depending on derivatives) .
- X-ray crystallography (for crystalline derivatives) to resolve geometric configurations, as demonstrated in related azetidinone structures .
Q. What are the key physical and chemical properties of this compound?
Data from synthesized derivatives (Table 2 in ) include:
| Property | Typical Range |
|---|---|
| Molecular Weight | 150–300 g/mol |
| Melting Point | 120–150°C |
| Solubility | Moderate in polar solvents (e.g., DCM, DMF) |
| These properties are critical for experimental planning, such as solvent selection for reactions or biological assays. |
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
Stereochemical control is highly sensitive to:
- Ketene precursor type : Phthalylglycyl chloride introduces NH₂ groups, while acetoxyacetyl chloride favors OH groups at position 3 of the azetidinone ring .
- Temperature : Lower temperatures (0°C) reduce side reactions and improve regioselectivity.
- Solvent polarity : Methylene chloride stabilizes intermediates, whereas polar aprotic solvents may alter reaction pathways . Contradictions in stereochemical data often arise from variations in these parameters.
Q. What strategies mitigate discrepancies in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR or mass spectra can arise from:
- Conformational flexibility : Dynamic NMR or computational modeling (e.g., DFT) clarifies rotational barriers in the azetidinone ring .
- Impurity profiling : High-resolution mass spectrometry (HRMS) distinguishes isobaric species.
- Crystallographic validation : Single-crystal X-ray studies resolve ambiguities in geometric assignments, as seen in related chlorophenyl derivatives .
Q. How can molecular modeling predict the biological interactions of azetidinone derivatives?
Computational tools (e.g., molecular docking, MD simulations) analyze:
- Binding affinity : Interactions with biological targets (e.g., enzymes) via sulfonyl or trifluoroethoxy substituents .
- Pharmacokinetics : LogP calculations predict membrane permeability, with values ~1.7–2.5 indicating moderate bioavailability .
- Toxicity profiles : ADMET modeling identifies potential metabolic liabilities, such as instability in acidic environments .
Q. Methodological Notes
- Stereochemical Optimization : For high enantiomeric excess, prioritize low-temperature, stepwise reagent addition .
- Data Validation : Cross-reference spectroscopic data with crystallographic results to resolve structural ambiguities .
- Biological Screening : Use derivatives with halogenated substituents (e.g., chloromethyl groups) for enhanced bioactivity, as demonstrated in thiazole-azetidinone hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
